molecular formula C14H13Cl2N3O B2916738 6-Chloro-N-(2,3-dihydro-1H-indol-5-yl)pyridine-2-carboxamide;hydrochloride CAS No. 1606940-65-1

6-Chloro-N-(2,3-dihydro-1H-indol-5-yl)pyridine-2-carboxamide;hydrochloride

Cat. No.: B2916738
CAS No.: 1606940-65-1
M. Wt: 310.18
InChI Key: APHHDXXXGGGANW-UHFFFAOYSA-N
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Description

6-Chloro-N-(2,3-dihydro-1H-indol-5-yl)pyridine-2-carboxamide;hydrochloride is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are often used in pharmaceuticals and other applications due to their structural complexity and functional versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-N-(2,3-dihydro-1H-indol-5-yl)pyridine-2-carboxamide;hydrochloride typically involves multiple steps, starting with the preparation of the indole core. One common method is the Fischer indole synthesis, which involves the cyclization of phenylhydrazine derivatives under acidic conditions. The chloro and pyridine groups are then introduced through subsequent substitution reactions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed to handle hazardous chemicals safely. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow chemistry to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The indole ring can be oxidized to form indole-2,3-dione derivatives.

  • Reduction: Reduction reactions can be used to convert the pyridine ring to its corresponding amine.

  • Substitution: The chlorine atom on the pyridine ring can be substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst are often used.

  • Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired functional group.

Major Products Formed:

  • Oxidation: Indole-2,3-dione derivatives.

  • Reduction: Pyridine-2-amine derivatives.

  • Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its indole core is particularly useful in the development of new pharmaceuticals and organic materials.

Biology: Indole derivatives, including this compound, have shown various biological activities such as antiviral, anti-inflammatory, and anticancer properties. They are often studied for their potential therapeutic applications.

Medicine: This compound and its derivatives are investigated for their potential use in treating various diseases. For example, they may be used in the development of new drugs for cancer, microbial infections, and other conditions.

Industry: In the chemical industry, this compound is used in the synthesis of dyes, pigments, and other industrial chemicals. Its versatility makes it valuable for a wide range of applications.

Comparison with Similar Compounds

  • 6-Chloro-1H-indole-2,3-dione

  • 6-Chloro-N-(2,3-dihydro-1H-indol-5-yl)pyridine-2-carboxamide

  • 6-Chloro-N-(2,3-dihydro-1H-indol-5-yl)pyridine-2-carboxylic acid

Uniqueness: 6-Chloro-N-(2,3-dihydro-1H-indol-5-yl)pyridine-2-carboxamide;hydrochloride is unique due to its specific substitution pattern on the indole and pyridine rings, which can lead to distinct biological activities and chemical properties compared to similar compounds.

Properties

IUPAC Name

6-chloro-N-(2,3-dihydro-1H-indol-5-yl)pyridine-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN3O.ClH/c15-13-3-1-2-12(18-13)14(19)17-10-4-5-11-9(8-10)6-7-16-11;/h1-5,8,16H,6-7H2,(H,17,19);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APHHDXXXGGGANW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C1C=C(C=C2)NC(=O)C3=NC(=CC=C3)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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